molecular formula C17H13NO2 B14689227 4-(3-Methylanilino)naphthalene-1,2-dione CAS No. 27699-96-3

4-(3-Methylanilino)naphthalene-1,2-dione

Cat. No.: B14689227
CAS No.: 27699-96-3
M. Wt: 263.29 g/mol
InChI Key: HVYJBJRCJNTZOS-UHFFFAOYSA-N
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Description

4-(3-Methylanilino)naphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a naphthalene ring system substituted with a 3-methylanilino group at the 4-position and two ketone groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylanilino)naphthalene-1,2-dione typically involves the reaction of 1,2-naphthoquinone with 3-methylaniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for cost-effectiveness and efficiency, with considerations for the availability of raw materials, energy consumption, and waste management.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylanilino)naphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone groups to hydroquinone groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activities.

Scientific Research Applications

4-(3-Methylanilino)naphthalene-1,2-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Methylanilino)naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for anticancer therapy. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A closely related compound with similar redox properties and biological activities.

    2-Methyl-1,4-naphthoquinone (Menadione): Known for its role as a vitamin K precursor and its biological activities.

    Juglone: A naturally occurring naphthoquinone with antimicrobial and allelopathic properties.

Uniqueness

4-(3-Methylanilino)naphthalene-1,2-dione is unique due to the presence of the 3-methylanilino group, which imparts distinct chemical and biological properties

Properties

CAS No.

27699-96-3

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

4-(3-methylanilino)naphthalene-1,2-dione

InChI

InChI=1S/C17H13NO2/c1-11-5-4-6-12(9-11)18-15-10-16(19)17(20)14-8-3-2-7-13(14)15/h2-10,18H,1H3

InChI Key

HVYJBJRCJNTZOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32

Origin of Product

United States

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